molecular formula C11H22O3 B15351417 Cycloheptanol, 2,2-diethoxy-

Cycloheptanol, 2,2-diethoxy-

Cat. No.: B15351417
M. Wt: 202.29 g/mol
InChI Key: QXDQKHPEBWHLIP-UHFFFAOYSA-N
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Description

Cycloheptanol, 2,2-diethoxy- is an organic compound with the molecular formula C11H22O3 It is a derivative of cycloheptanol where two ethoxy groups are attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Cycloheptanol, 2,2-diethoxy- can be synthesized through the reaction of cycloheptanone with ethanol in the presence of an acid catalyst. The reaction typically involves the formation of an intermediate hemiacetal, which then reacts with another molecule of ethanol to form the diethoxy derivative.

Industrial Production Methods: In an industrial setting, the synthesis of cycloheptanol, 2,2-diethoxy- can be scaled up by using continuous flow reactors to ensure efficient mixing and reaction control. The use of strong acid catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.

Types of Reactions:

    Oxidation: Cycloheptanol, 2,2-diethoxy- can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This compound can be reduced to form cycloheptanol or other alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with halides in the presence of a base can replace the ethoxy groups with halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.

Major Products:

    Oxidation: Cycloheptanone, cycloheptanoic acid.

    Reduction: Cycloheptanol.

    Substitution: Cycloheptanol derivatives with various substituents.

Scientific Research Applications

Cycloheptanol, 2,2-diethoxy- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which cycloheptanol, 2,2-diethoxy- exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the ethoxy groups can be cleaved, leading to the formation of reactive intermediates that further react to form the final products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Cycloheptanol, 2,2-diethoxy- can be compared with other similar compounds such as:

    Cyclohexanol, 2,2-diethoxy-: Similar structure but with a six-membered ring instead of a seven-membered ring.

    Cyclooctanol, 2,2-diethoxy-: Similar structure but with an eight-membered ring.

    Cycloheptanol, 2,2-dimethoxy-: Similar structure but with methoxy groups instead of ethoxy groups.

Uniqueness: Cycloheptanol, 2,2-diethoxy- is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its six- and eight-membered ring analogs

Properties

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

2,2-diethoxycycloheptan-1-ol

InChI

InChI=1S/C11H22O3/c1-3-13-11(14-4-2)9-7-5-6-8-10(11)12/h10,12H,3-9H2,1-2H3

InChI Key

QXDQKHPEBWHLIP-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCCCCC1O)OCC

Origin of Product

United States

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